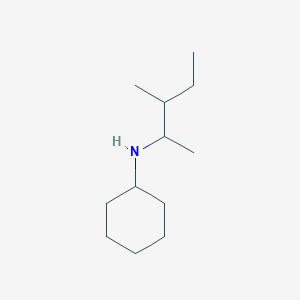

N-(3-methylpentan-2-yl)cyclohexanamine

Description

N-(3-methylpentan-2-yl)cyclohexanamine is a cyclohexanamine derivative featuring a branched 3-methylpentan-2-yl substituent on the nitrogen atom. These compounds are typically synthesized via reductive amination or nucleophilic substitution, with applications ranging from catalytic intermediates to bioactive agents. The cyclohexanamine core imparts unique steric and electronic properties, which are modulated by substituents to influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-(3-methylpentan-2-yl)cyclohexanamine |

InChI |

InChI=1S/C12H25N/c1-4-10(2)11(3)13-12-8-6-5-7-9-12/h10-13H,4-9H2,1-3H3 |

InChI Key |

JEZQTLPBYNVMPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpentan-2-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with 3-methylpentan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the amine from the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpentan-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-methylpentan-2-yl)cyclohexanamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Bulky substituents (e.g., adamantyl in compound 52) reduce synthetic yields (35–40%) compared to smaller groups (e.g., methoxy in compound 341, 77%) due to steric hindrance .

- Biological Activity : Unsubstituted cyclohexanamine exhibits potent nematicidal activity against Meloidogyne incognita (97.93% mortality at 8.71 µM) . Substituted derivatives (e.g., pyridinyl or phenylethyl groups) may alter bioavailability or target specificity, though biological data for these analogs is lacking in the evidence.

- Purification : Silica gel chromatography with gradient elution (e.g., CH₂Cl₂ to 10% MeOH) is a standard method for isolating cyclohexanamine derivatives .

Functional and Application-Based Comparison

Material Science and Biocontrol

- Nematicidal Activity : Cyclohexanamine’s volatility and toxicity to nematodes make it a promising biocontrol agent . Substituents like trifluoromethylpyridinyl (compound in ) could enhance environmental stability but require further testing.

Biological Activity

N-(3-methylpentan-2-yl)cyclohexanamine is an organic compound belonging to the class of cyclohexylamines, characterized by a cyclohexane ring bonded to an amine group and a branched alkyl chain (3-methylpentan-2-yl). Its molecular formula is , indicating it contains 12 carbon atoms, 25 hydrogen atoms, and one nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly its interactions with enzymes and receptors.

The synthesis of this compound typically involves reductive amination processes. Key steps include:

- Starting Materials : Cyclohexanone and 3-methylpentan-2-amine.

- Reaction Conditions : The reaction is carried out under controlled temperatures to optimize yield.

- Purification : Techniques such as distillation or chromatography are employed for purification.

Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms of action:

Enzyme Interactions

The compound may influence enzyme activity through:

- Modulation of Active Sites : Its ability to form hydrogen bonds and electrostatic interactions with proteins allows it to potentially alter enzyme kinetics.

- Therapeutic Applications : Preliminary studies indicate that it may have therapeutic potential in modifying metabolic pathways involving amines.

Receptor Modulation

This compound may also interact with various receptors, potentially influencing:

- Neurotransmitter Activity : Its structural features suggest it could affect neurotransmitter systems, although specific receptor targets remain to be elucidated.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Cyclohexylamine | Cyclohexane ring with an amine group | Lacks the 3-methylpentan-2-yl substituent |

| N-Ethylcyclohexylamine | Cyclohexane ring with an ethyl substituent | Different steric and electronic properties |

| N-(2-Methylpropyl)cyclohexanamine | Cyclohexane ring with a different alkyl substituent | Variation in chemical behavior |

| N-(3-Methylpentan-2-yl)cyclopentanamine | Similar branched alkyl chain but attached to cyclopentane | Different ring structure alters reactivity |

The distinct steric and electronic properties of this compound make it suitable for specific applications in research and industry.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound:

- In Vitro Studies : Initial assays indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology. However, further detailed studies are required to quantify these effects and elucidate the underlying mechanisms .

- Mechanistic Studies : Investigations into the compound's mechanism of action are ongoing, with emphasis on its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Early results indicate that it may induce cell cycle arrest in specific cancer cell lines, increasing the proportion of cells in the G0/G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.